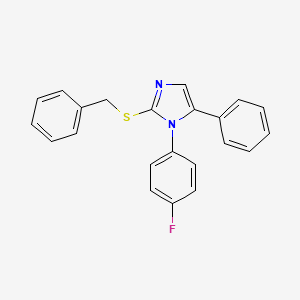

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNXJKOVZKJGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, the reaction of benzil with ammonium acetate in the presence of acetic acid can yield the imidazole ring.

Introduction of the Benzylthio Group: The benzylthio group can be introduced through the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiol. For instance, the reaction of benzyl chloride with sodium thiolate can yield benzylthio.

Attachment of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium thiolate, primary amines

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydroimidazole derivatives

Substitution: Substituted imidazole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a bioactive molecule, particularly in the following areas:

- Anticancer Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. Studies have demonstrated that 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .

- Antimicrobial Properties : The compound's structure may allow it to interact with microbial enzymes, leading to inhibitory effects on bacterial growth. Preliminary studies suggest effectiveness against certain strains of bacteria and fungi .

- Anti-inflammatory Effects : The imidazole scaffold has been linked to anti-inflammatory activity. The compound may modulate inflammatory pathways, offering therapeutic potential for conditions such as rheumatoid arthritis and other inflammatory diseases .

Materials Science Applications

In materials science, the unique properties of this compound enable its use in developing advanced materials:

- Molecular Sensors : The imidazole ring can serve as a recognition site for specific analytes, making it suitable for use in molecular sensors that detect environmental pollutants or biological markers.

- Liquid Crystals : Due to its rigid structure and functional groups, the compound can be incorporated into liquid crystal displays (LCDs), enhancing their optical properties and stability under various conditions.

Chemical Biology Applications

The compound's reactivity positions it as a valuable tool in chemical biology:

- Biological Probes : Its ability to form covalent bonds with biological macromolecules allows it to be used as a probe for studying protein interactions and cellular processes. This can aid in understanding disease mechanisms at a molecular level.

- Drug Development : The compound’s structural features make it a candidate for drug design, particularly as a scaffold for synthesizing new therapeutic agents targeting specific diseases.

Anticancer Activity Study

A recent study evaluated the anticancer properties of various imidazole derivatives, including 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being investigated further .

Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results, suggesting that modifications to the imidazole structure could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzylthio and fluorophenyl groups can enhance binding affinity and selectivity towards specific targets. The compound may also modulate cellular signaling pathways by interacting with receptors or other proteins involved in signal transduction.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

- The benzylthio group in the target compound provides a balance between electron-withdrawing effects (via sulfur) and steric bulk, which may improve metabolic stability compared to allylthio or thiol groups .

- 4-Fluorophenyl is a common substituent in bioactive compounds due to its ability to enhance membrane permeability and resistance to cytochrome P450-mediated metabolism .

Biological Activity :

- Compounds with nitro groups (e.g., 3-nitrophenyl in ) often exhibit increased electrophilicity, which can enhance interactions with nucleophilic residues in enzyme active sites but may also raise toxicity concerns.

- SB 202190 demonstrates that imidazole derivatives with hydrogen-bonding substituents (e.g., hydroxyl, pyridyl) are effective kinase inhibitors, suggesting that the target compound’s benzylthio group could be optimized for similar applications .

Synthetic Challenges :

- The synthesis of imidazole derivatives with multiple aryl groups often requires stringent conditions (e.g., dry DMF, nitrogen atmosphere) to prevent oxidation or side reactions .

Crystallographic and Structural Validation

Several analogues, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4 in ), have been characterized using single-crystal X-ray diffraction. These studies reveal that fluorinated aryl groups often adopt planar or near-planar conformations, optimizing π-π stacking interactions in protein binding pockets . Tools like SHELX and ORTEP-3 are critical for validating such structures .

Biological Activity

2-(Benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its unique imidazole structure, which incorporates a benzylthio group and a fluorophenyl moiety. Its synthesis typically involves the reaction of appropriate thiols with imidazole derivatives under specific catalytic conditions. For example, recent studies have demonstrated methods for synthesizing related compounds through iron(III)-catalyzed thiolation reactions, yielding various sulfenated imidazoles with promising biological profiles .

Anticancer Activity

Recent research has highlighted the anticancer properties of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole. In vitro studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines, including HeLa, A549, and SGC-7901. The mechanism of action appears to involve the induction of apoptosis through modulation of key apoptotic proteins such as Bax and Bcl-2 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

These results indicate that the compound is more effective than standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX), particularly in inducing apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.

Antiplatelet Activity

In addition to its anticancer effects, there is evidence suggesting that derivatives of this imidazole compound may possess antiplatelet activity . A study evaluated the antiplatelet aggregation effects of fluorinated diethyl derivatives of benzylthio imidazoles, showing promising results that warrant further investigation into their mechanisms and efficacy .

The biological activity of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole can be attributed to its ability to interact with various cellular targets:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in a time-dependent manner .

- Cell Cycle Arrest : Studies suggest that compounds within this class may also induce cell cycle arrest, contributing to their antiproliferative effects .

Case Studies

Several case studies have explored the efficacy and safety profile of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole:

- In Vitro Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant increase in apoptosis rates compared to control treatments, indicating its potential as a therapeutic agent against cervical cancer .

- Antiplatelet Aggregation Screening : Another study focused on the antiplatelet effects of related benzylthio imidazoles, suggesting potential applications in cardiovascular diseases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole?

Synthesis typically involves multi-step reactions starting with condensation of substituted anilines, aldehydes, and thiourea derivatives under controlled conditions. For example:

- Key steps :

- Cyclocondensation : Reaction of 4-fluoroaniline with benzaldehyde in the presence of ammonium acetate and a thiocyanate source (e.g., benzylthiol) to form the imidazole core .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) or ethanol are preferred to enhance reaction kinetics and yield .

- Catalysis : Acidic (acetic acid) or oxidative (H₂O₂) conditions may stabilize intermediates .

- Characterization : Confirmation via IR (C-S stretch at ~680 cm⁻¹), ¹H/¹³C NMR (fluorophenyl protons at δ 7.2–7.8 ppm), and elemental analysis (C, H, N, S) .

Q. How can researchers validate the structural integrity of this compound?

- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software) resolve bond lengths, angles, and confirm substitution patterns. For example, the fluorophenyl ring typically shows C-F bond lengths of ~1.35 Å .

- Spectroscopic cross-validation : Compare experimental NMR shifts with DFT-calculated values to detect anomalies .

- Purity assessment : HPLC (≥98% purity) and melting point consistency (e.g., 180–185°C) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for imidazole derivatives like this compound?

- Tailored substitutions : Introduce electron-withdrawing groups (e.g., -F) at the 4-fluorophenyl position to enhance metabolic stability, or modify the benzylthio group to alter lipophilicity .

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies interactions with biological targets (e.g., TRPV1 channels), where the benzylthio group may occupy hydrophobic pockets .

- In vitro assays : Measure IC₅₀ values in functional assays (e.g., calcium influx inhibition for TRPV1 antagonism) to correlate structural changes with potency .

Q. How do crystallographic data inform the compound’s stability and reactivity?

- Packing analysis : Intermolecular interactions (C-H⋯π, π-π stacking) stabilize the crystal lattice. For example, the fluorophenyl ring may engage in weak hydrogen bonds (C-H⋯F) with adjacent molecules, influencing solubility .

- Torsional angles : Planarity of the imidazole ring (dihedral angles < 5°) suggests conjugation stability, critical for electronic properties in drug design .

- Thermal parameters : High displacement parameters (Ueq) for the benzylthio group may indicate rotational flexibility, impacting binding entropy .

Q. What experimental approaches resolve contradictions in reported biological activities of imidazole derivatives?

- Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., cell lines, buffer pH) to isolate compound-specific effects .

- Metabolite profiling : LC-MS identifies degradation products (e.g., sulfoxide derivatives from benzylthio oxidation) that may confound activity data .

- Orthogonal assays : Cross-validate TRPV1 antagonism using patch-clamp electrophysiology alongside calcium imaging to rule out assay artifacts .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- ADMET prediction : Tools like SwissADME predict logP (~4.2) and blood-brain barrier permeability, guiding structural modifications for improved bioavailability .

- Metabolic sites : CYP450 docking simulations identify vulnerable positions (e.g., benzylthio sulfur) for deuteration or fluorination to block oxidation .

- Solubility enhancement : Co-crystallization screens with cyclodextrins or salts improve aqueous solubility without altering bioactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazole Derivatives

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF/EtOH (1:1) | Maximizes cyclization rate | |

| Catalyst | NH₄OAc (20 mol%) | Stabilizes imine intermediates | |

| Reaction Time | 12–24 hrs at 80°C | Balances completion vs. degradation |

Q. Table 2. Crystallographic Data for Structural Validation

| Parameter | Observed Value | Significance | Reference |

|---|---|---|---|

| C-F Bond Length | 1.35 Å | Confirms fluorophenyl substitution | |

| Dihedral Angle | 2.8° (imidazole ring) | Indicates planarity for conjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.